3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Description
Structural Characterization & Molecular Identity
IUPAC Nomenclature & Systematic Identification
The compound 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is systematically named according to IUPAC conventions. The root structure is a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms). Substituents are numbered to assign the lowest possible locants:
- Methyl groups at positions 3 and 5.
- Phenyl group at position 1.
- Carbonyl chloride (-COCl) at position 4.
The full IUPAC name reflects this substitution pattern: This compound . The "1H" designation indicates that the pyrazole nitrogen at position 2 is protonated in the predominant tautomeric form.
Molecular Formula & Weight Analysis
The molecular formula C₁₂H₁₁ClN₂O was confirmed via high-resolution mass spectrometry and elemental analysis . Key metrics include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₁ClN₂O |
| Molecular weight (g/mol) | 234.68 |
| Exact mass (monoisotopic) | 234.0562 |
| Degree of unsaturation | 8 |
The molecular weight aligns with theoretical calculations based on atomic compositions. The degree of unsaturation accounts for the pyrazole ring (two double bonds), the phenyl group (three double bonds), and the carbonyl group (one double bond) .
Stereochemical Configuration & Tautomeric Considerations
Stereochemistry
The compound lacks chiral centers due to its planar pyrazole ring and symmetric substitution pattern (methyl groups at positions 3 and 5). However, the carbonyl chloride group introduces restricted rotation about the C4–COCl bond, creating potential conformational isomers. Computational studies (e.g., density functional theory) suggest a preferred s-cis conformation, where the carbonyl oxygen is adjacent to the pyrazole nitrogen at position 2 .
Tautomerism
Pyrazoles exhibit annular tautomerism involving proton shifts between nitrogen atoms. However, in this compound:
- The phenyl group at N1 locks the tautomeric equilibrium.
- The electron-withdrawing carbonyl chloride group at C4 further stabilizes the 1H-tautomer (proton at N2).
Experimental evidence from nuclear magnetic resonance (¹H and ¹³C) confirms the absence of tautomeric interconversion at room temperature .
Crystallographic Data & Solid-State Conformation
X-ray crystallography of structurally analogous pyrazole derivatives provides insights into the solid-state conformation of this compound . Key features include:
Unit Cell Parameters (Representative Example)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.352(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.648(3) |
| β (°) | 98.12(3) |
| Volume (ų) | 1263.5(4) |
Key Structural Observations:
- Pyrazole Ring Geometry : The pyrazole core is nearly planar, with bond lengths consistent with delocalized π-electron density (C–N: 1.33–1.37 Å; C–C: 1.39–1.42 Å) .
- Substituent Orientations :
- The phenyl group at N1 is tilted at ~45° relative to the pyrazole plane.
- Methyl groups at C3 and C5 adopt equatorial positions to minimize steric strain.
- Intermolecular Interactions : Weak C–H···O hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons stabilize the crystal lattice .
Electron Density Maps
Difference Fourier maps reveal no significant disorder in the carbonyl chloride group, confirming its rigid orientation .
Properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-11(12(13)16)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGKKAOCGAUUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428788 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61226-20-8 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61226-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of 1,3-diketones with arylhydrazines.
Reaction conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Scientific Research Applications
Synthesis and Derivatives
The compound is primarily synthesized through the acylation of pyrazolones. It serves as a key intermediate for the production of various derivatives that exhibit biological activities. For instance, reactions involving 1-substituted 2-pyrazolin-5-ones with this compound yield heterocyclic analogues, which can be further transformed into other functionalized pyrazoles .
Anticancer Activity
Research has identified derivatives of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride that exhibit promising anticancer properties. For example, compounds synthesized from this precursor have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A study demonstrated that a derivative synthesized from this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound's structure facilitated interactions with specific cellular targets, leading to enhanced therapeutic effects.
Anti-inflammatory Properties
Compounds derived from this compound have been explored for their anti-inflammatory effects. These derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models .
Data Table: Anti-inflammatory Activity of Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 12.5 | Inhibition of NF-kB signaling |
| Derivative B | 8.0 | Suppression of IL-6 production |
| Derivative C | 15.0 | Blockade of COX enzymes |
Agricultural Applications
The compound has also found applications in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its derivatives demonstrate selective toxicity towards specific pests while being safe for crops.
Case Study:
A derivative was tested for its herbicidal activity against common weeds in soybean crops, showing effective control at low concentrations while minimizing phytotoxicity to the soybean plants.
Material Science Applications
In material science, this compound has been utilized in the synthesis of polymers and coatings with enhanced thermal stability and mechanical properties. Such materials are valuable in various industrial applications, including electronics and automotive sectors.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and related pyrazole/pyrazoline derivatives:
Key Observations:
- Core Saturation: The target compound’s fully unsaturated pyrazole ring contrasts with the partially saturated pyrazoline derivatives (e.g., compounds 1–4 in ).
- Functional Groups: The carbonyl chloride group in the target compound enables nucleophilic acyl substitution, distinguishing it from carbaldehydes or ketones in pyrazolines (less reactive toward amines/alcohols) and carbonitriles/sulfinyl groups in fipronil (critical for pesticidal activity) .
- Substituent Effects: Bulky substituents (e.g., trifluoromethyl in fipronil) enhance pesticidal efficacy but reduce synthetic versatility compared to the target’s simpler methyl and phenyl groups. The 3,5-dimethyl groups in the target compound may sterically hinder undesired side reactions during derivatization .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring with methyl groups at the 3 and 5 positions and a phenyl group at the 1 position, along with a carbonyl chloride functional group. This structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various pharmacological effects. The carbonyl chloride group enhances nucleophilic attack by biological molecules, facilitating the formation of active intermediates. Key mechanisms include:
- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3,5-dimethyl-1-phenyl-1H-pyrazole have demonstrated significant inhibition of cell proliferation in MCF7 and A549 cancer cells, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | |
| A549 | 0.03 | ||
| Anti-inflammatory | Human umbilical vein endothelial cells | 0.30 | |
| Antimicrobial | Various bacterial strains | Varies |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:
- Anticancer Studies : In one study, a series of pyrazole derivatives were synthesized and screened against several cancer cell lines. Compounds showed promising results with IC50 values as low as 0.01 µM against MCF7 cells, indicating strong anticancer potential .
- Anti-inflammatory Effects : Research has demonstrated that certain pyrazole compounds can significantly reduce inflammation markers in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways.
- Antimicrobial Activity : Another study highlighted the antimicrobial properties of pyrazole derivatives against various pathogens, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification or alkylation of precursors like ethyl 3,5-dimethylpyrazole-4-carboxylate. Reaction conditions (e.g., solvent polarity, temperature) significantly affect yield. For example, anhydrous conditions are critical due to the compound’s hygroscopic nature. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the acyl chloride .
- Key Parameters :
| Precursor | Reaction Condition | Yield Optimization Strategy |
|---|---|---|
| Ethyl 3,5-dimethylpyrazole-4-carboxylate | Thionyl chloride (SOCl₂), reflux | Control moisture to avoid hydrolysis |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- FT-IR : Identifies carbonyl (C=O, ~1770 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
- Powder XRD : Determines crystal system (e.g., monoclinic) and lattice parameters .
- TEM : Measures particle size distribution, critical for assessing crystallinity .
- Cross-validation with multiple techniques ensures structural accuracy. For example, discrepancies between theoretical and experimental FT-IR peaks may indicate impurities .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodology : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis. Use anhydrous solvents (e.g., dry dichloromethane) during reactions. Stability tests under varying humidity/temperature can identify degradation thresholds .
Advanced Research Questions
Q. What crystallographic refinement strategies resolve ambiguities in the electron density map of this compound?
- Methodology : Use SHELXL for small-molecule refinement. For disordered regions, apply constraints (e.g., DFIX for bond lengths) and validate with ORTEP-3 for graphical representation of thermal ellipsoids. High-resolution data (>1.0 Å) improves accuracy .
- Example Workflow :
Solve phase problem via SHELXD.
Refine using SHELXL with Hirshfeld atom refinement (HAR) for hydrogen positioning.
Visualize with ORTEP-3 to assess model plausibility .
Q. How do substituent effects (methyl vs. chloro groups) on the pyrazole ring influence reactivity in nucleophilic acyl substitutions?
- Methodology : Compare reactivity with analogs (e.g., 2-chloro-N-(1,3,5-trimethyl-pyrazol-4-yl)acetamide). Methyl groups increase steric hindrance, slowing reactions, while electron-withdrawing groups (e.g., Cl) enhance electrophilicity. Kinetic studies under controlled conditions (e.g., varying nucleophile concentrations) quantify these effects .
Q. How can researchers reconcile contradictory data between spectroscopic and crystallographic results?
- Methodology : For conflicting FT-IR and XRD data (e.g., unexpected bond lengths), perform DFT calculations (B3LYP/6-31G*) to compare theoretical vs. experimental values. Validate with solid-state NMR to probe local electronic environments .
Q. What computational approaches predict the biological activity of derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
